2,3-Dihydroxynaphthalene-1-carboxylic acid

Übersicht

Beschreibung

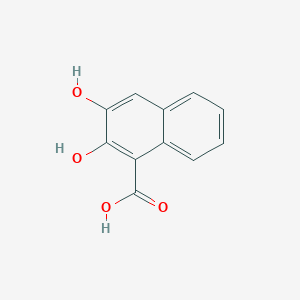

2,3-Dihydroxynaphthalene-1-carboxylic acid is an organic compound with the molecular formula C11H8O4 It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups at the 2 and 3 positions and a carboxylic acid group at the 1 position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroxynaphthalene-1-carboxylic acid typically involves the hydroxylation of naphthalene derivatives. One common method is the oxidation of 2,3-dihydroxynaphthalene using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dihydroxynaphthalene-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Ethers, esters, and other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

2,3-Dihydroxynaphthalene-1-carboxylic acid has the molecular formula and features a naphthalene ring substituted with two hydroxyl groups at positions 2 and 3, and a carboxylic acid group at position 1. This unique arrangement of functional groups contributes to its reactivity and biological activity.

Chemistry

- Building Block for Organic Synthesis : The compound serves as a precursor for synthesizing more complex organic molecules and polymers due to its reactive functional groups.

Biology

- Antimicrobial Properties : Research indicates that this compound exhibits notable antimicrobial activity, making it a candidate for developing new antibacterial agents.

- Antioxidant Activity : The compound has been investigated for its potential to scavenge free radicals, contributing to its application in health-related products.

Medicine

- Therapeutic Potential : Studies are exploring its role as a precursor in drug formulation, particularly in creating compounds with anti-inflammatory and anticancer properties.

- Biological Interaction Studies : Investigations into how it interacts with biological systems have shown promise in modulating enzyme activity and influencing various signaling pathways.

Industry

- Dyes and Pigments : The compound is utilized in producing dyes and pigments due to its vibrant color properties.

- Material Science : Its chemical structure allows for applications in coatings, adhesives, and other materials requiring specific mechanical or chemical properties.

Case Studies

-

Antimicrobial Efficacy Study :

- A study demonstrated that formulations containing this compound exhibited significant antibacterial activity against common pathogens. This was attributed to its ability to disrupt bacterial cell membranes.

-

Antioxidant Activity Assessment :

- Research highlighted the compound’s effectiveness in scavenging free radicals in vitro, suggesting potential applications in nutraceuticals aimed at oxidative stress reduction.

-

Drug Development Research :

- Investigations into the compound's role as a precursor for novel anti-inflammatory agents have shown promising results in preclinical models, indicating its potential therapeutic benefits.

Wirkmechanismus

The mechanism of action of 2,3-Dihydroxynaphthalene-1-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The carboxylic acid group can also interact with enzymes and receptors, modulating their function. These interactions contribute to the compound’s biological and chemical effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,3-Dihydroxynaphthalene: Lacks the carboxylic acid group, leading to different chemical properties and reactivity.

1,4-Dihydroxy-2-naphthoic acid: Similar structure but with hydroxyl groups at different positions, resulting in distinct chemical behavior.

3,7-Dihydroxynaphthalene-2-carboxylic acid: Another isomer with different hydroxyl group positions, affecting its reactivity and applications.

Uniqueness

2,3-Dihydroxynaphthalene-1-carboxylic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Biologische Aktivität

2,3-Dihydroxynaphthalene-1-carboxylic acid (DHNCA) is an organic compound characterized by its molecular formula and a molecular weight of 204.18 g/mol. The structure features a naphthalene ring with hydroxyl groups at positions 2 and 3, and a carboxylic acid group at position 1. This unique arrangement of functional groups contributes significantly to its biological activity, making it a compound of interest in various fields, including pharmacology, biochemistry, and materials science.

Antioxidant Properties

Research indicates that DHNCA exhibits notable antioxidant properties , which are essential in combating oxidative stress in biological systems. The presence of hydroxyl groups enhances its ability to scavenge free radicals, thereby protecting cells from oxidative damage. Studies have demonstrated that DHNCA can effectively reduce oxidative stress markers in vitro, highlighting its potential therapeutic applications in diseases associated with oxidative damage.

Enzyme Inhibition

DHNCA has been studied for its inhibitory effects on specific enzymes. For instance, it has shown significant inhibitory activity against lactate dehydrogenase (LDH), which is crucial in metabolic processes. In vitro experiments revealed that DHNCA could inhibit recombinant BmLDH with an IC50 value of approximately 85 μM, indicating its potential as a lead compound for developing LDH inhibitors . This inhibition is particularly relevant in the context of treating diseases such as cancer and parasitic infections where LDH plays a pivotal role.

Antimicrobial Activity

The compound also exhibits antimicrobial properties . It has been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways. The selectivity index (SI) for DHNCA against certain pathogens suggests that it may be less toxic to human cells compared to its effects on microbial cells .

Structure-Activity Relationship (SAR)

The biological activity of DHNCA can be attributed to its structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Hydroxyl Groups | Enhance antioxidant capacity and enzyme inhibition |

| Carboxylic Acid Group | Increases solubility and bioavailability |

| Naphthalene Ring | Provides a stable framework for interactions with biological targets |

This relationship underscores the importance of functional groups in modulating the biological activities of naphthalene derivatives.

Case Study 1: Antioxidant Activity

In a study evaluating the antioxidant effects of various naphthalene derivatives, DHNCA was found to significantly reduce levels of malondialdehyde (MDA), a marker of lipid peroxidation, in treated cells compared to controls. This suggests that DHNCA can mitigate oxidative damage effectively.

Case Study 2: Enzyme Inhibition

A comparative analysis of DHNCA and other naphthalene derivatives revealed that while many compounds exhibited some level of LDH inhibition, DHNCA demonstrated superior efficacy with a lower IC50 value than structurally similar compounds like 1-hydroxy-2-naphthoic acid . This finding positions DHNCA as a more potent candidate for further development as an LDH inhibitor.

Eigenschaften

IUPAC Name |

2,3-dihydroxynaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c12-8-5-6-3-1-2-4-7(6)9(10(8)13)11(14)15/h1-5,12-13H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZPLEIAOQJXZJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=C2C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00168235 | |

| Record name | 1-Naphthoic acid, 2,3-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16715-77-8 | |

| Record name | 1-Naphthoic acid, 2,3-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016715778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16715-77-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8635 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthoic acid, 2,3-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.